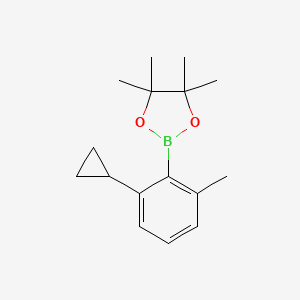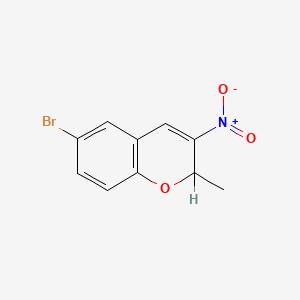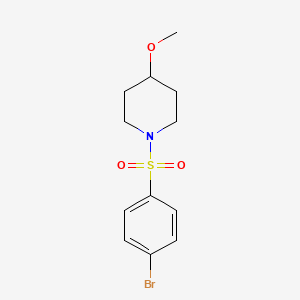
2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopropyl and methyl-substituted phenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the boronic ester.
Analyse Des Réactions Chimiques
2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon.
Substitution: In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters, such as:
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties, potentially leading to variations in reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C16H23BO2 |
|---|---|
Poids moléculaire |
258.2 g/mol |
Nom IUPAC |
2-(2-cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-11-7-6-8-13(12-9-10-12)14(11)17-18-15(2,3)16(4,5)19-17/h6-8,12H,9-10H2,1-5H3 |
Clé InChI |
IBMLYLZLYISSMB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)


![4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol](/img/structure/B13942805.png)

![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)


